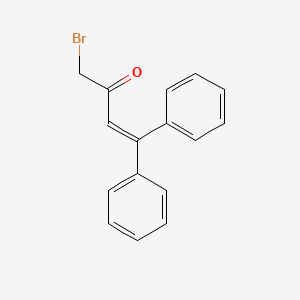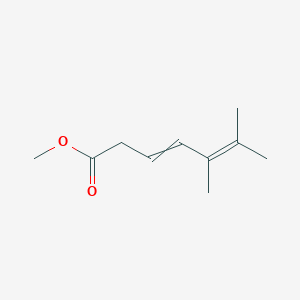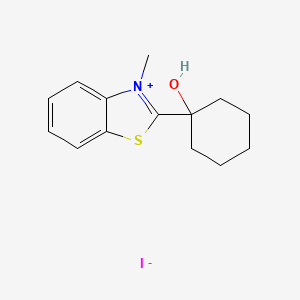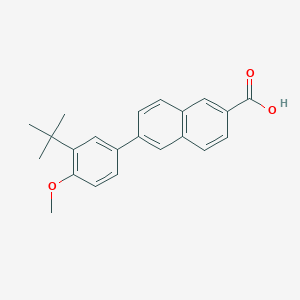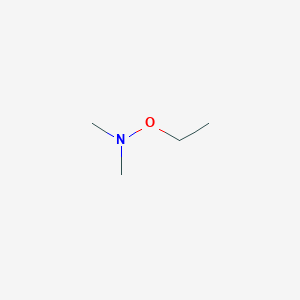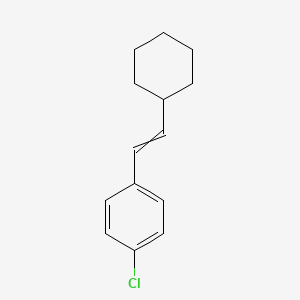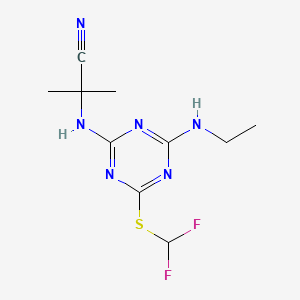
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a thioether linkage, and a triazine ring, making it a versatile molecule with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- typically involves multiple stepsThese reactions often employ difluoromethylating reagents such as difluoromethyl phenoxathiinium tetrafluoroborate, which is known for its stability and versatility .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired molecular framework . The process conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the difluoromethyl group .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .
Applications De Recherche Scientifique
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the triazine ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile: A simpler nitrile compound without the difluoromethyl and triazine groups.
Difluoromethyl phenoxathiinium tetrafluoroborate: A difluoromethylating reagent used in the synthesis of fluorinated compounds.
Triazine derivatives: Compounds containing the triazine ring, commonly used in pharmaceuticals and agrochemicals.
Uniqueness
Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl- is unique due to its combination of a difluoromethyl group, a thioether linkage, and a triazine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
103428-01-9 |
|---|---|
Formule moléculaire |
C10H14F2N6S |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
2-[[4-(difluoromethylsulfanyl)-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C10H14F2N6S/c1-4-14-7-15-8(18-10(2,3)5-13)17-9(16-7)19-6(11)12/h6H,4H2,1-3H3,(H2,14,15,16,17,18) |
Clé InChI |
HYCDWGHRECTRNN-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)SC(F)F)NC(C)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


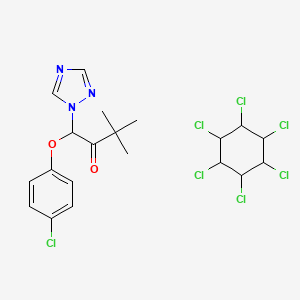
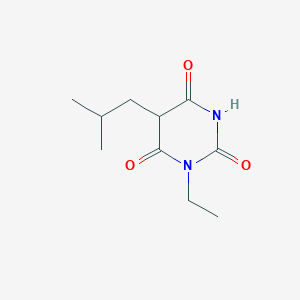
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
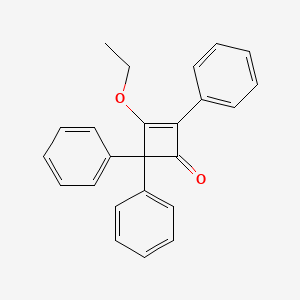
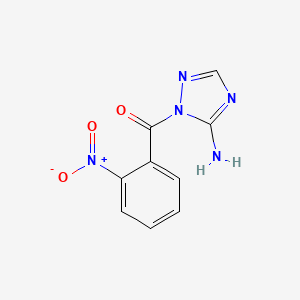
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
